molecular formula C24H19ClN2O6S B2956107 3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892738-40-8

3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No. B2956107
CAS RN: 892738-40-8
M. Wt: 498.93
InChI Key: UUPOJJDGGGMKFC-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C24H19ClN2O6S and its molecular weight is 498.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds within this structural family have been extensively studied for their antimicrobial properties. For instance, derivatives synthesized from quinazolinone and thiazolidinone frameworks have shown promising in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Another study highlighted the synthesis and characterization of new quinazolines as potential antimicrobial agents, further supporting the antimicrobial potential of such compounds (Desai, Shihora, & Moradia, 2007).

Synthetic Methodologies

The synthesis of these compounds involves various chemical reactions aimed at introducing functional groups that impart biological activity. For example, a method described the synthesis of a specific derivative through the reaction of a quinazolinone compound with chlorosulfonic acid, followed by amidation, to yield a compound with potential sulfonamide linkage (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Medicinal Chemistry Applications

In medicinal chemistry, such derivatives have been explored for their potential as diuretic, antihypertensive, and anticancer agents. For example, a study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, showing significant diuretic and antihypertensive activity, with one compound highlighted for its potent effects (Rahman et al., 2014). Another research effort synthesized sulfonamide derivatives with pro-apoptotic effects on cancer cells, indicating their potential in cancer therapy (Cumaoğlu et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide' involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzylamine to form the intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with 2-oxo-1,2-dihydroquinoline-7-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "4-methoxybenzylamine", "2-oxo-1,2-dihydroquinoline-7-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is reacted with 4-methoxybenzylamine in the presence of a base such as triethylamine to form the intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)aniline.", "Step 2: The intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)aniline is then reacted with 2-oxo-1,2-dihydroquinoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product '3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide'." ] }

CAS RN

892738-40-8

Molecular Formula

C24H19ClN2O6S

Molecular Weight

498.93

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C24H19ClN2O6S/c1-33-17-7-2-14(3-8-17)13-26-23(29)15-4-11-19-20(12-15)27-24(30)22(21(19)28)34(31,32)18-9-5-16(25)6-10-18/h2-12H,13H2,1H3,(H,26,29)(H2,27,28,30)

InChI Key

UUPOJJDGGGMKFC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O

solubility

not available

Origin of Product

United States

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